molecular formula C15H17N3O4S B2667118 N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide CAS No. 1396887-73-2

N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Cat. No.: B2667118
CAS No.: 1396887-73-2
M. Wt: 335.38
InChI Key: IEOPXMKEROMMCL-UHFFFAOYSA-N
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Description

N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a synthetic oxalamide derivative characterized by a cyclopropyl-hydroxy-thiophenylethyl group at the N1 position and a 5-methylisoxazolyl group at the N2 position. Oxalamides are known for their diverse biological activities, including roles as flavor enhancers (umami agonists) and therapeutic agents.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-9-7-12(18-22-9)17-14(20)13(19)16-8-15(21,10-4-5-10)11-3-2-6-23-11/h2-3,6-7,10,21H,4-5,8H2,1H3,(H,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOPXMKEROMMCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide typically involves multiple steps:

    Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Thiophene Functionalization: The thiophene ring is usually introduced via cross-coupling reactions such as Suzuki or Stille coupling, using appropriate thiophene derivatives.

    Isoxazole Synthesis: The isoxazole ring can be synthesized through 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkenes.

    Oxalamide Formation: The final step involves the formation of the oxalamide linkage, typically through the reaction of oxalyl chloride with the appropriate amine intermediates under controlled conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the oxalamide linkage or the isoxazole ring, potentially yielding amine or hydroxyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl and thiophene moieties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or nucleic acids that are critical in various biological pathways.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to DNA/RNA, thereby affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues of Oxalamide Derivatives

Several oxalamide derivatives share structural or functional similarities with the target compound. Key examples include:

Compound Name Key Substituents Biological Activity/Application Reference
Target Compound N1: Cyclopropyl-hydroxy-thiophenylethyl; N2: 5-methylisoxazolyl Not explicitly stated in evidence N/A
S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) N1: 2,4-dimethoxybenzyl; N2: pyridin-2-ylethyl Potent umami agonist (Savorymyx® UM33)
N1-(2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide N1: 2-hydroxypropyl; N2: 3-(trifluoromethyl)phenyl Not explicitly stated
N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225) N1: 2,3-dimethoxybenzyl; N2: pyridin-2-ylethyl Pharmacokinetic studies (flavor agent)
N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide N1: Piperazinyl-dichlorophenylpropyl; N2: 5-methylpyrazolyl Not explicitly stated

Key Observations :

  • The target compound’s cyclopropyl-thiophene group distinguishes it from analogs with benzyl (e.g., S336) or pyrazole-based substituents. This may enhance steric bulk or alter metabolic pathways .

Key Observations :

  • However, oxalamides generally require coupling reactions between amines and oxalyl chloride derivatives, as seen in related compounds .
  • High yields (e.g., 90% for compound 9 in ) suggest optimized synthetic routes for structurally simpler analogs, whereas bis-azetidinyl oxalamides (compound 4 ) may involve more complex steps .
Umami Agonist Activity
  • S336 demonstrated high potency as an umami agonist, with functional assays confirming activation of the hTAS1R1/hTAS1R3 receptor . The target compound’s isoxazole moiety may similarly engage taste receptors but lacks direct evidence.
Metabolic Stability
  • N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) showed rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting oxalamides may resist enzymatic cleavage . This contrasts with esters (e.g., No. 1776), which undergo hydrolysis .
Toxicological Data
  • N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225) underwent pharmacokinetic studies under FAO/WHO guidelines, indicating regulatory scrutiny for flavor agents . No safety concerns were reported for similar oxalamides in and .

Biological Activity

N1-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide (CAS Number: 1396887-73-2) is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17N3O4S, with a molecular weight of 335.4 g/mol. The structure features a cyclopropyl group, a hydroxy group, a thiophene ring, and an isoxazole moiety, which contribute to its unique biological properties.

PropertyValue
CAS Number1396887-73-2
Molecular FormulaC15H17N3O4S
Molecular Weight335.4 g/mol

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. Its structural components allow it to interact with specific enzymes and receptors involved in tumor growth and proliferation.
  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are critical in metabolic pathways. This inhibition can lead to altered cellular functions, potentially providing therapeutic benefits in diseases where these enzymes are overactive.
  • Anti-inflammatory Effects : The presence of the thiophene ring may contribute to anti-inflammatory activities, as similar compounds have demonstrated the ability to modulate inflammatory responses in various biological systems.

The biological activity of this compound is believed to involve:

  • Interaction with Molecular Targets : The compound likely interacts with specific proteins or enzymes, leading to changes in their activity. This could involve competitive inhibition where the compound competes with natural substrates for binding sites.
  • Modulation of Signaling Pathways : By influencing key signaling pathways within cells, the compound may affect processes such as apoptosis (programmed cell death), cell proliferation, and inflammation.

Case Studies and Research Findings

Various studies have evaluated the biological activity of compounds similar to this compound:

  • Antitumor Studies : In vitro studies have indicated that derivatives of this compound can significantly reduce tumor cell viability in various cancer cell lines, suggesting potential for development as an anticancer agent.
  • Pharmacological Evaluations : Animal models have been used to assess the pharmacokinetics and pharmacodynamics of the compound. Results indicate favorable absorption and distribution profiles, which are essential for therapeutic efficacy.
  • Enzyme Interaction Studies : Biochemical assays have demonstrated that the compound effectively inhibits specific enzymes involved in metabolic pathways associated with cancer and inflammation.

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